molecular formula C18H19ClFNO2 B2848855 N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide CAS No. 1705098-49-2

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide

Cat. No. B2848855
CAS RN: 1705098-49-2
M. Wt: 335.8
InChI Key: HCDSTVKMYDHLLL-UHFFFAOYSA-N
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Description

CFM-2 is a synthetic compound that belongs to the family of amide derivatives. It was first synthesized in 2008 by researchers at the University of Arizona. Since then, CFM-2 has been the subject of numerous studies due to its potential use as a pain management drug. However, it is important to note that

Scientific Research Applications

Synthesis and Characterization

N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide and related compounds have been synthesized and characterized for various applications in scientific research. The synthesis involves reactions between specific amines and acids or their derivatives, yielding high-purity products characterized by various spectroscopic techniques such as 1H, 13C, UV, IR, and mass spectral data. These compounds are analyzed for their structural and functional properties, contributing to the development of new materials with potential applications in pharmaceuticals and materials science (Manolov, Ivanov, & Bojilov, 2021).

Radiotracer Development

Research into N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide derivatives includes the development of radiotracers for positron emission tomography (PET). These compounds, through the process of nucleophilic displacement of bromide with [18F]fluoride, serve as potential radiotracers for studying specific receptors in the brain, showcasing their importance in neurological research (Katoch-Rouse & Horti, 2003).

Nonlinear Optical Properties

The study of nonlinear optical properties of related chalcones demonstrates their potential for optical limiting applications. These materials exhibit significant nonlinear refractive indices, making them promising candidates for the development of optical devices capable of controlling and manipulating light with high precision. The research explores the synthesis, crystallization, and evaluation of these materials, providing a basis for advancements in photonic technologies (Shetty et al., 2017).

Antipathogenic Activity

Derivatives of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(2-fluorophenyl)propanamide have been explored for their antipathogenic properties, particularly against bacterial cells. These compounds show promise in developing new antimicrobial agents capable of inhibiting the growth of biofilms, which are challenging to treat with conventional antibiotics. This line of research is crucial for addressing the increasing issue of antibiotic resistance and finding effective treatments for biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c1-23-17(14-7-3-4-8-15(14)19)12-21-18(22)11-10-13-6-2-5-9-16(13)20/h2-9,17H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDSTVKMYDHLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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